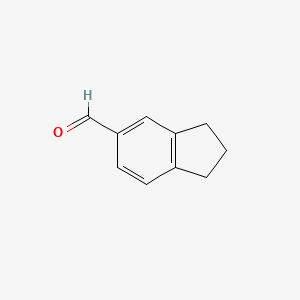

Indan-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGGRNROMJXLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184169 | |

| Record name | Indan-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30084-91-4 | |

| Record name | 2,3-Dihydro-1H-indene-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Indanecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indan-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-INDANECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V816D1X892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Indan-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of Indan-5-carbaldehyde (CAS No: 30084-91-4). The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, also known as 2,3-dihydro-1H-indene-5-carbaldehyde or 5-formylindan, is an aromatic aldehyde featuring an indane bicyclic structure.[1][2][3] It presents as a colorless to light yellow or colorless oily liquid.[1][4] Its core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1][3][5][6] |

| Molecular Weight | 146.19 g/mol | [1][2][3][6][7] |

| Melting Point | 255-257 °C | [1][4] |

| Boiling Point | 262.3 °C at 760 mmHg[5] | |

| 146.0-147.5 °C at 29 Torr[1][4] | ||

| Density | 1.122 g/cm³ (Predicted/Calculated) | [1][5] |

| Flash Point | 139.7 °C | [5] |

| Refractive Index | 1.61 | [5] |

| Vapor Pressure | 0.011 mmHg at 25 °C | [5] |

| Water Solubility | log₁₀WS: -2.79 (Calculated) | [7] |

| Octanol/Water Partition Coefficient | logPₒ/w: 1.988 (Calculated) | [7] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Spectra available in CCl₄ solvent. | [8] |

| IR Spectra | Vapor phase and neat (capillary cell) spectra are available. | [2][8][9] |

| UV-Vis Spectrum | Spectrum available in Methanol solvent. | [8] |

| Kovats Retention Index | Standard non-polar: 1320; Standard polar: 2042. | [2][7] |

Chemical Reactivity and Synthesis

This compound's reactivity is primarily dictated by the aldehyde functional group attached to the indane scaffold.

Key Reactions:

-

Oxidation: The aldehyde group can be oxidized to form indan-5-carboxylic acid using strong oxidizing agents like potassium permanganate.[10]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, indan-5-methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[10]

Caption: Key chemical transformations of this compound.

Synthesis Methods:

This compound can be synthesized via several routes:

-

Vilsmeier-Haack Reaction: This method involves the formylation of indane at the 5th position using N,N-dimethylformamide (DMF) and phosphorus oxychloride.[10]

-

Oxidation of Indan-5-methanol: The oxidation of the corresponding primary alcohol, indan-5-methanol, using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide yields the aldehyde.[10]

-

Formylation of Indane: A common laboratory-scale synthesis involves the reaction of indane with a formylating agent in the presence of a Lewis acid.

The following protocol is based on the reaction of indane with 1,1-dichlorodimethyl ether in the presence of tin tetrachloride.[4]

Materials:

-

Indane (15 g, 127 mmol)

-

Anhydrous Dichloromethane (DCM, 150 mL)

-

Tin Tetrachloride (SnCl₄, 50 g, 190 mmol, 1.5 equiv.)

-

1,1-Dichlorodimethyl ether (11.6 g, 127 mmol)

-

Ice water

-

Ether

-

5% aqueous HCl

-

Saturated saline solution

Procedure:

-

Dissolve indane in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -30 °C.

-

Add tin tetrachloride to the cooled solution all at once.

-

Slowly add 1,1-dichlorodimethyl ether dropwise.

-

After 20 minutes of reaction, remove the cooling bath and allow the mixture to warm to room temperature.

-

Cool the reaction mixture to 0 °C and quench the reaction by adding 100 mL of ice water.

-

Extract the mixture with ether (2 x 250 mL).

-

Wash each extract sequentially with water (2 x 100 mL), 5% aqueous HCl (50 mL), and saturated saline (2 x 100 mL).

-

Combine the organic phases for further purification (e.g., drying and solvent evaporation).

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling.

Hazard Identification: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Other Hazards: May form explosive peroxides; it is also a lachrymator (substance that causes tears).[11]

Precautionary Measures and Handling:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[11] Use explosion-proof electrical and ventilating equipment.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid breathing vapors or mists. Wash skin thoroughly after handling.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11] Ground/bond container and receiving equipment to prevent static discharge.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed. It is recommended to store under an inert atmosphere.[11]

References

- 1. INDAN-5-CARBOXALDEHYDE CAS#: 30084-91-4 [amp.chemicalbook.com]

- 2. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]

- 5. chemnet.com [chemnet.com]

- 6. Indane-5-carboxaldehyde [webbook.nist.gov]

- 7. Indane-5-carboxaldehyde - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]

- 11. fishersci.com [fishersci.com]

Structure Elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde, a valuable intermediate in organic synthesis. This document details the key physicochemical properties, a proposed synthetic pathway, and the expected spectroscopic data for the unambiguous identification of this compound.

Physicochemical Properties

2,3-dihydro-1H-indene-5-carbaldehyde, also known as 5-indancarboxaldehyde, is a derivative of indane, featuring a formyl group at the 5-position of the aromatic ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molar Mass | 146.19 g/mol | [1][2] |

| CAS Number | 30084-91-4 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 146.0-147.5 °C (at 29 Torr) | [2] |

| Melting Point | 255-257 °C | [2] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic compounds such as 2,3-dihydro-1H-indene (indane) is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate and can be adapted for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with constant stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane (DCM).

-

Add the solution of indane dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2,3-dihydro-1H-indene-5-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

Spectroscopic Characterization

The structure of the synthesized 2,3-dihydro-1H-indene-5-carbaldehyde can be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, aldehydic, and aliphatic protons.

-

Aldehydic Proton: A singlet in the region of 9.8-10.0 ppm.

-

Aromatic Protons: The aromatic region (7.0-7.8 ppm) should display a pattern corresponding to a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will show ortho- and meta-coupling.

-

Aliphatic Protons: The protons of the five-membered ring will appear in the upfield region. The two benzylic methylene groups (at C1 and C3) are expected to be triplets around 2.9-3.1 ppm, and the central methylene group (at C2) should be a quintet or multiplet around 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 190-195 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the carbon attached to the aldehyde group being the most downfield among them.

-

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the indane moiety will be observed in the upfield region (25-35 ppm).

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehydic H | ~9.9 | s | 1H | -CHO |

| Aromatic H | ~7.7 | d | 1H | H-6 |

| Aromatic H | ~7.6 | s | 1H | H-4 |

| Aromatic H | ~7.3 | d | 1H | H-7 |

| Aliphatic H | ~2.9 | t | 4H | H-1, H-3 |

| Aliphatic H | ~2.1 | p | 2H | H-2 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl C | ~192 | C=O |

| Aromatic C | ~150 | C-5 |

| Aromatic C | ~145 | C-3a |

| Aromatic C | ~135 | C-7a |

| Aromatic C | ~130 | C-6 |

| Aromatic C | ~127 | C-4 |

| Aromatic C | ~125 | C-7 |

| Aliphatic C | ~33 | C-1, C-3 |

| Aliphatic C | ~25 | C-2 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the region of 1450-1600 cm⁻¹.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehydic C-H Stretch |

| ~1700 | Strong | Aldehydic C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 146.

-

Fragmentation: A significant fragment at m/z = 145, corresponding to the loss of a hydrogen atom from the aldehyde group, is expected. Another characteristic fragment at m/z = 117, resulting from the loss of the formyl group (-CHO), may also be observed.

Diagram of the Structure Elucidation Logic:

Caption: Logical workflow for the synthesis and structural confirmation.

Conclusion

The structural elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde is achieved through a combination of a reliable synthetic method, such as the Vilsmeier-Haack reaction, and comprehensive spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule, allowing for its unambiguous identification. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development who may utilize this compound as a key building block.

References

An In-Depth Technical Guide to 5-Formylindan (Indan-5-carbaldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formylindan, also known as indan-5-carbaldehyde, a versatile bicyclic aromatic aldehyde. This document details its chemical properties, synthesis, and notable applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Molecular and Physical Properties

5-Formylindan is a derivative of indane, featuring a formyl group at the 5-position of the indane ring. Its chemical structure and properties make it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 146.19 g/mol | --INVALID-LINK-- |

| CAS Number | 30084-91-4 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 146.0-147.5 °C (at 29 Torr) | --INVALID-LINK-- |

| Density | 1.122±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| IUPAC Name | 2,3-dihydro-1H-indene-5-carbaldehyde | --INVALID-LINK-- |

| Synonyms | 5-Formylindan, Indan-5-carboxaldehyde, 5-Indancarboxaldehyde | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of 5-Formylindan

A common method for the synthesis of 5-Formylindan is through the Vilsmeier-Haack reaction, which involves the formylation of an aromatic ring. The following is a representative experimental protocol.

Experimental Protocol: Vilsmeier-Haack Formylation of Indane

Materials:

-

Indane

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

o-Dichlorobenzene

-

Sodium acetate

-

Hydrochloric acid (6 N)

-

Methanol

-

Glacial acetic acid

Procedure:

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, and 20 ml of o-dichlorobenzene.

-

Add 22.5 g (0.13 mole) of indane to the mixture.

-

Heat the flask on a steam bath with stirring, bringing the temperature to 90–95°C over 20 minutes. The indane will dissolve, forming a deep red solution, and hydrogen chloride gas will be evolved.

-

Continue heating for an additional hour.

-

Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

-

Rapidly distill the o-dichlorobenzene and most of the methylaniline with steam. The residual oil will solidify upon cooling.

-

Break up the solid residue and decant the aqueous liquor through a Büchner funnel.

-

Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid to remove any remaining amine, followed by a thorough washing with water.

-

Recrystallize the crude solid from 50 ml of hot glacial acetic acid.

-

Once cooled, filter the resulting bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.

Workflow for the Synthesis of 5-Formylindan

Caption: A flowchart illustrating the key steps in the synthesis of 5-Formylindan via the Vilsmeier-Haack reaction.

Applications in Drug Development

The indane scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. 5-Formylindan, with its reactive aldehyde group, serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1]

Role in Cancer Research

Derivatives of the indane nucleus have been investigated for their potential as anticancer therapeutics by targeting various oncologic pathways.[1] Some indane derivatives have been shown to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer cells.

One proposed mechanism of action involves the activation of the mitochondrial-associated apoptotic pathway.[1] This pathway is regulated by the balance of pro-apoptotic proteins, such as Bax and caspase-3, and anti-apoptotic proteins, like Bcl-2. Certain indane derivatives have been observed to upregulate the expression of Bax and caspase-3 while downregulating Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]

Mitochondrial Apoptosis Pathway

Caption: A simplified diagram of the mitochondrial apoptosis pathway, highlighting the regulatory roles of Bcl-2 and Bax.

Safety and Handling

5-Formylindan should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound. The synthesis should be performed in a well-ventilated fume hood.

References

Indan-5-carbaldehyde: A Core Component in Advanced Organic Synthesis and Drug Discovery

CAS Number: 30084-91-4

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indan-5-carbaldehyde is a versatile bicyclic aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, combining an aromatic ring with a saturated five-membered ring, makes it a valuable precursor in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its core chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 30084-91-4 | [2][3] |

| Molecular Formula | C₁₀H₁₀O | [2][3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 146.0-147.5 °C (at 29 Torr) | [1] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common routes involve the formylation of indane or the oxidation of a precursor alcohol.

Vilsmeier-Haack Reaction: Formylation of Indane

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] In this procedure, indane is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

-

To a solution of indane in a suitable solvent (e.g., dichloromethane), the Vilsmeier reagent (a mixture of POCl₃ and DMF) is added dropwise at a controlled temperature, typically between 0-5°C.[6]

-

The reaction mixture is then stirred at an elevated temperature (e.g., 80°C) for several hours to ensure the completion of the formylation reaction.[6]

-

Upon completion, the reaction is quenched by pouring it into crushed ice, followed by neutralization with a base such as sodium hydroxide.[6]

-

The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification of the resulting this compound is typically achieved through column chromatography or distillation.

Oxidation of Indan-5-methanol

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, indan-5-methanol.[7] This method is effective and can be carried out using various oxidizing agents.

Experimental Protocol:

-

Indan-5-methanol is dissolved in a suitable organic solvent.

-

An oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium-based reagent in an acidic medium (e.g., K₂Cr₂O₇/H₂SO₄), is added to the solution.[8]

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is then worked up to remove the oxidizing agent and any byproducts.

-

The crude this compound is purified, typically by distillation or chromatography.

Analytical Characterization

The structural confirmation of this compound is typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the aliphatic carbons of the indane ring system.[2][9]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.[10][11]

| Wavenumber (cm⁻¹) | Assignment |

| ~2830-2695 | Aldehydic C-H stretch |

| ~1700 | Carbonyl (C=O) stretch |

| ~1600-1450 | Aromatic C=C stretching |

| ~3000-2800 | Aliphatic C-H stretch |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active compounds.[1] Its reactive aldehyde group allows for a wide range of chemical transformations, making it a versatile starting material for the construction of more complex molecular architectures.

Precursor to Donepezil

A notable application of indane derivatives is in the synthesis of Donepezil, a prominent drug used for the treatment of Alzheimer's disease. While the direct precursor in many industrial syntheses is 5,6-dimethoxy-2-(4-pyridinyl)methyl-1-indanone, the core indanone structure highlights the importance of this class of compounds, for which this compound can be a key starting material for derivatization.

The mechanism of action of Donepezil involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients.

Role in the Synthesis of Other Bioactive Molecules

Research has also explored the use of this compound and its derivatives in the development of other therapeutic agents, including compounds with anti-inflammatory and analgesic properties.[1] The indane scaffold is a privileged structure in medicinal chemistry, and the ability to introduce various functionalities via the carbaldehyde group makes it a valuable tool for generating libraries of compounds for biological screening.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a diverse range of complex molecules with significant applications, particularly in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the discovery and development of novel therapeutic agents and advanced materials.

References

- 1. Buy this compound (EVT-306549) | 30084-91-4 [evitachem.com]

- 2. 5-Indanecarboxaldehyde | C10H10O | CID 121624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. estudogeral.uc.pt [estudogeral.uc.pt]

- 8. up.lublin.pl [up.lublin.pl]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. This compound [webbook.nist.gov]

- 11. scialert.net [scialert.net]

Technical Guide: Physical Properties of Indan-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-5-carbaldehyde, a derivative of indan, is a chemical compound of interest in various research and development sectors, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and application in experimental and industrial settings. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a summary of available data.

Core Physical Properties

The physical characteristics of a compound dictate its behavior in different environments and are crucial for process design, purification, and formulation. The key physical properties of this compound are summarized below.

Data Presentation

A compilation of the reported physical properties for this compound (CAS No: 30084-91-4) is presented in Table 1. It is important to note the variability in some of the reported values, which may be attributed to different experimental conditions or the purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1][2][3] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 255-257 °C (Note: This value appears anomalous for a liquid substance at room temperature and may refer to a derivative or an error in the data source) | [4] |

| Boiling Point | 262.3 °C at 760 mmHg 146.0-147.5 °C at 29 Torr | [1][4] |

| Density | 1.122 g/cm³ | [1] |

| Solubility | Predicted log₁₀WS (Water Solubility in mol/l): -2.79 | [5] |

| Refractive Index | 1.61 | [1] |

| Flash Point | 139.7 °C | [1] |

| Vapor Pressure | 0.011 mmHg at 25 °C | [1] |

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The melting point is reported as this range.[6][7][8]

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath.[9][10]

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise. Air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[9][10] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology:

-

Pycnometer Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty (m₁).

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the excess liquid is removed. The filled pycnometer is then weighed (m₂). The volume of the pycnometer (V) can be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The filled pycnometer is weighed again (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.[11]

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation: The mixture is allowed to stand undisturbed until the undissolved solute settles. If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solute.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.[12]

Visualization of Physical Property Relationships

The physical properties of a compound are interconnected and influence its overall behavior. The following diagram illustrates the logical relationships between some of the core physical properties.

Caption: Interrelationships of core physical properties.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, offering valuable data and standardized experimental protocols for their determination. The provided information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work. It is recommended to consult safety data sheets (SDS) for comprehensive safety and handling information.[13]

References

- 1. chemnet.com [chemnet.com]

- 2. scbt.com [scbt.com]

- 3. Indane-5-carboxaldehyde [webbook.nist.gov]

- 4. INDAN-5-CARBOXALDEHYDE | 30084-91-4 [m.chemicalbook.com]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. mt.com [mt.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. quora.com [quora.com]

- 13. fishersci.com [fishersci.com]

Indan-5-carbaldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Indan-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation, and ensuring the quality and shelf-life of downstream products. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and an examination of its degradation pathways.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | 146.0-147.5 °C (at 29 Torr) | [3] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water) | 2.2 (Computed) | |

| Calculated Water Solubility (LogS) | -2.79 |

Section 1: Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction, and purification. As an aromatic aldehyde with a non-polar indan backbone, its solubility is dictated by the principle of "like dissolves like."

Aqueous Solubility

This compound exhibits low solubility in water. The calculated LogS value of -2.79 corresponds to an estimated aqueous solubility of approximately 1.62 mg/mL. This low water solubility is attributed to the hydrophobic nature of the indan and benzene rings.

Solubility in Organic Solvents

| Solvent | Predicted Solubility | Rationale / Supporting Data |

| Methanol | Miscible | Benzaldehyde is miscible with ethanol. This compound is expected to exhibit similar behavior in methanol. |

| Ethanol | Miscible | Benzaldehyde is miscible with ethanol. The additional hydrocarbon structure in this compound is unlikely to significantly reduce its miscibility. |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. Benzaldehyde is soluble in DMSO. |

| Dichloromethane (DCM) | Miscible | Benzaldehyde is soluble in dichloromethane. The non-polar characteristics of the indan moiety should enhance its solubility in chlorinated solvents. |

| Acetone | Miscible | Aromatic aldehydes like benzaldehyde are soluble in acetone. |

| Toluene | Miscible | The aromatic nature of both toluene and this compound suggests high solubility. |

| Hexane | Sparingly Soluble to Soluble | While the aromatic ring provides some polarity, the overall hydrocarbon character suggests at least moderate solubility in non-polar aliphatic solvents. |

Section 2: Stability Profile

The stability of this compound is influenced by several factors, including exposure to oxygen, light, temperature, and pH. The aldehyde functional group is the primary site of reactivity and degradation.

General Stability and Storage

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen, to minimize oxidation.[3] It should also be protected from light.

Key Degradation Pathways

The principal degradation pathways for aromatic aldehydes like this compound are oxidation, hydrolysis, and photolysis.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-indancarboxylic acid). This process can be accelerated by exposure to air (autoxidation), elevated temperatures, and certain metal ions.

-

Hydrolysis: While generally stable in neutral aqueous conditions, the aldehyde group can undergo hydration to form a geminal diol. Under acidic or basic conditions, this equilibrium can be shifted, and other reactions, such as aldol condensation, may be promoted, although the lack of an enolizable proton on the aromatic ring prevents this specific pathway for this compound itself. The primary concern with hydrolysis would be the potential for acid- or base-catalyzed polymerization or other reactions if impurities are present.

-

Photodegradation: Aromatic aldehydes can undergo photodegradation upon exposure to UV light. For benzaldehyde, photolysis can lead to the formation of benzene and carbon monoxide, or radical species that can initiate polymerization or other side reactions. Similar pathways are plausible for this compound.

Caption: Potential degradation pathways of this compound.

Section 3: Experimental Protocols

The following section details generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory requirements.

Protocol for Determining Solubility in Organic Solvents

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards by a validated stability-indicating HPLC method (see section 3.3).

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or g/L based on the concentration determined by HPLC.

-

Caption: Workflow for determining the solubility of this compound.

Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a UV-PDA detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period. Neutralize with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified time. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method (see section 3.3).

-

Use a Photodiode Array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

If available, use LC-MS to identify the mass of the degradation products.

-

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products and process-related impurities.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to resolve all peaks (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 254 nm) and use the PDA to scan a wider range.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Method Development:

-

Inject the unstressed and stressed samples to evaluate the separation of the parent peak from any degradation products.

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks of interest.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: Analyze a series of solutions of this compound over a defined concentration range to demonstrate a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of agreement between the true value and the value found by the method (recovery studies).

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters on the results.

-

Conclusion

This compound is a versatile chemical intermediate with a solubility profile that favors organic solvents over aqueous media. Its stability is primarily challenged by oxidation, and to a lesser extent, by hydrolysis and photolysis. Proper storage under an inert atmosphere, at reduced temperatures, and protected from light is crucial to maintain its purity and integrity. The provided experimental protocols offer a robust framework for researchers and drug development professionals to quantitatively assess the solubility and stability of this compound, ensuring its effective use in subsequent synthetic and formulation processes.

References

Spectroscopic Profile of Indan-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Indan-5-carbaldehyde, a key intermediate in various synthetic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting quantitative data in a structured format and outlining general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Aldehydic proton (-CHO) |

| 7.70 - 7.60 | m | 2H | Aromatic protons |

| 7.35 | d | 1H | Aromatic proton |

| 2.95 | t | 4H | Benzylic protons (-CH₂-) |

| 2.15 | p | 2H | Aliphatic proton (-CH₂-) |

s = singlet, d = doublet, t = triplet, m = multiplet, p = pentet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | Aldehydic carbon (C=O) |

| 151.0 | Aromatic carbon |

| 145.5 | Aromatic carbon |

| 135.0 | Aromatic carbon |

| 127.0 | Aromatic carbon |

| 125.0 | Aromatic carbon |

| 124.5 | Aromatic carbon |

| 33.0 | Benzylic carbon (-CH₂) |

| 32.5 | Benzylic carbon (-CH₂) |

| 25.5 | Aliphatic carbon (-CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H stretch (aliphatic) |

| 2860 | Medium | C-H stretch (aldehydic) |

| 1695 | Strong | C=O stretch (aromatic aldehyde) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1425 | Medium | C-H bend (aliphatic) |

| 825 | Strong | C-H bend (aromatic, para-substituted) |

Experimental Protocols

While specific experimental parameters for the provided data are not exhaustively detailed in the source literature, general protocols for obtaining NMR and IR spectra for aromatic aldehydes are well-established.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a compound like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. The spectrum is then recorded on an NMR spectrometer (e.g., a 400 MHz instrument). For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

A common method for obtaining the IR spectrum of a neat liquid sample like this compound is using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.

-

Sample Application : Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Synthesis of Indan-5-carbaldehyde from Indane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of Indan-5-carbaldehyde from indane. This key intermediate is of significant interest in medicinal chemistry and drug development. This document details various formylation methodologies, including experimental protocols, quantitative data, and mechanistic pathways to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its indane core and reactive aldehyde functionality allow for diverse chemical modifications. The direct formylation of the indane aromatic ring at the 5-position is the most common approach to its synthesis. This guide will explore and compare several established formylation reactions: the modified Duff reaction, a Grignard-based synthesis, the Vilsmeier-Haack reaction, and the Rieche formylation.

Synthetic Methodologies

Several chemical reactions can be employed to introduce a formyl group onto the indane ring. The choice of method often depends on factors such as desired yield, available starting materials, and scalability.

Modified Duff Reaction

The Duff reaction is a formylation method that traditionally uses hexamine to introduce a formyl group onto activated aromatic rings.[1] A modified approach using trifluoroacetic acid as a solvent allows for the formylation of less activated systems like indane.[2][3]

Experimental Protocol:

A stirred solution of indane (100 mmol) and hexamine (100 mmol) in trifluoroacetic acid (75 ml) is heated to 95°C for 12 hours. The resulting deep red-brown solution is then cooled and diluted with 250 ml of water. The mixture is stirred vigorously for 30 minutes and then neutralized by the cautious addition of sodium carbonate decahydrate. The precipitated dark oil is extracted with ether (2 x 50 ml), and the combined organic extracts are dried over magnesium sulfate. The solvent is removed, and the product is purified by distillation at 127-129°C to yield this compound as a clear, colorless oil.[3]

Reaction Workflow:

Caption: Workflow for the Modified Duff Reaction.

Grignard Reaction followed by Formylation

This two-step method involves the initial bromination of indane to form 5-bromoindane, followed by the formation of a Grignard reagent and subsequent reaction with N,N-dimethylformamide (DMF).[2][3]

Experimental Protocols:

Step 1: Synthesis of 5-Bromoindane

A solution of indane and zinc chloride in acetic acid (120 ml) is cooled to 5°C in a flask protected from light. A solution of bromine in acetic acid (20 ml) is added over 1.75 hours, maintaining the temperature at around 5°C. The solution is stirred for an additional 4 hours at 5°C and then poured into 400 ml of water. The product is extracted with dichloromethane (2 x 50 ml). The combined organic extracts are washed sequentially with water (100 ml), sodium bicarbonate solution (100 ml), 0.5M sodium metabisulfite solution (100 ml), another portion of sodium bicarbonate solution (100 ml), and finally brine (100 ml). After drying over magnesium sulfate, the solvent is removed, and the product is distilled at 112-116°C to yield 5-bromoindane as a clear, colorless oil.[3]

Step 2: Synthesis of this compound

Magnesium turnings are placed in a flask under a nitrogen atmosphere. A small amount of a solution of 5-bromoindane in anhydrous tetrahydrofuran (THF) is added to initiate the reaction. Once initiated, the remaining 5-bromoindane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for another 30 minutes and then cooled in an ice bath. A solution of DMF in anhydrous THF (75 ml) is added over 15 minutes. The reaction mixture is then stirred for an additional 2 hours at room temperature. The reaction is quenched by the addition of approximately 80 ml of 3M HCl. The resulting biphasic mixture is added to 500 ml of water, and the product is extracted with ether (2 x 50 ml). The combined organic extracts are washed with water (100 ml), sodium bicarbonate solution (100 ml), and brine (50 ml). Removal of the solvent followed by vacuum distillation (132-137°C) yields this compound.[3]

Reaction Workflow:

References

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Indan-5-carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, named after its developers Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring.[1][2] This in-depth guide focuses on the application of the Vilsmeier-Haack reaction for the synthesis of Indan-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds.

The indane scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The ability to efficiently introduce a formyl group at the 5-position of the indane ring system via the Vilsmeier-Haack reaction provides a crucial synthetic handle for further molecular elaboration and the generation of diverse compound libraries for drug discovery programs.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent followed by the electrophilic aromatic substitution of the indane ring.

1. Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[1][2]

2. Electrophilic Aromatic Substitution: The electron-rich aromatic ring of indane acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate.

3. Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final product, this compound.

Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.

Experimental Protocols

General Protocol 1: Room Temperature Reaction

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Addition of Substrate: Dissolve indane in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition of indane, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time for electron-rich arenes is in the range of 2-6 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate to neutralize the excess acid and hydrolyze the intermediate.

-

Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

General Protocol 2: Elevated Temperature Reaction [3]

-

Reagent Preparation and Addition of Substrate: Follow steps 1-3 from General Protocol 1.

-

Reaction: After the addition of indane, heat the reaction mixture to a temperature between 60-80°C. The optimal temperature and reaction time will need to be determined experimentally. Reaction times at elevated temperatures are typically in the range of 1-4 hours.

-

Workup and Purification: Follow steps 5-7 from General Protocol 1.

Data Presentation

Quantitative data for the Vilsmeier-Haack formylation of indane is not extensively reported in the available literature. The following table presents typical reaction conditions and yields for the formylation of analogous aromatic compounds to provide a baseline for experimental design.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | Vilsmeier Reagent, DMF | DMF | 0 to RT | 2.5 | 77 | |

| 3H-Indole derivative | POCl₃, DMF | - | 75 | 6 | Excellent | [3] |

| General Aromatic | POCl₃, DMF | - | 60-80 | 1-4 | - | [4] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The Vilsmeier-Haack reaction represents a highly effective method for the synthesis of this compound. While specific quantitative data for the formylation of indane is limited, the general protocols and reaction principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement and optimize this important transformation. The ability to introduce a formyl group onto the indane ring system opens up a vast chemical space for the synthesis of novel and potentially therapeutic molecules. Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, will be critical to achieving high yields and purity of the desired product.

References

Oxidation of Indan-5-methanol to Indan-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical synthesis of indan-5-carbaldehyde through the oxidation of indan-5-methanol. This transformation is a crucial step in the synthesis of various compounds with significant applications in medicinal chemistry and materials science. This document provides a comparative overview of common oxidation methodologies, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthetic route for their needs.

Introduction to the Oxidation of Indan-5-methanol

The conversion of a primary alcohol, such as indan-5-methanol, to an aldehyde, this compound, is a fundamental transformation in organic synthesis. The indan scaffold is a privileged structure in drug discovery, and functionalization at the 5-position is a common strategy for modulating the pharmacological properties of indan-based molecules. The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, including reductive amination, Wittig reactions, and further oxidation to a carboxylic acid, enabling the synthesis of a diverse library of derivatives.

The primary challenge in the oxidation of primary alcohols to aldehydes is preventing over-oxidation to the corresponding carboxylic acid. This guide focuses on selective and efficient methods that are well-suited for this transformation.

Comparative Overview of Oxidation Methods

Several established methods can be employed for the oxidation of indan-5-methanol. The choice of oxidant and reaction conditions depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost, toxicity, and ease of workup. The most common and effective methods are summarized below.

Table 1: Comparison of Common Oxidation Methods for Primary Alcohols

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | High selectivity for aldehydes, commercially available reagent.[1] | Chromium-based reagent (toxic), tedious workup. |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Dichloromethane (DCM) | -78 °C to Room Temp | Mild reaction conditions, high yields, wide functional group tolerance.[2] | Requires low temperatures, produces malodorous dimethyl sulfide. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, neutral pH, short reaction times, high yields, easy workup.[3] | Reagent is expensive and potentially explosive.[3] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the oxidation of indan-5-methanol to this compound using the aforementioned methods.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[1][4] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation.

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of indan-5-methanol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[2][5] This method is known for its mildness and high yields.

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of indan-5-methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the mixture, and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes.[3]

Experimental Protocol:

-

To a solution of indan-5-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the chemical transformations and experimental procedures.

Conclusion

The oxidation of indan-5-methanol to this compound is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. The choice between PCC, Swern, and Dess-Martin oxidation will depend on the specific requirements of the synthesis. While PCC offers a straightforward approach, its toxicity is a significant drawback. The Swern oxidation provides a mild and high-yielding alternative, though it requires cryogenic conditions. The Dess-Martin oxidation stands out for its operational simplicity and mild conditions but is limited by the cost and potential hazards of the reagent. By carefully considering these factors and following the detailed protocols provided, researchers can efficiently and selectively synthesize this compound as a key building block for further molecular exploration.

References

Indan-5-carbaldehyde mechanism of formation

An In-depth Technical Guide to the Formation Mechanisms of Indan-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary chemical pathways for the synthesis of this compound, a key intermediate in various research and development applications. The focus is on the underlying reaction mechanisms, experimental protocols, and quantitative data associated with the most effective formylation methods.

Introduction

This compound is an aromatic aldehyde derivative of indan. Its synthesis involves the introduction of a formyl group (-CHO) onto the benzene ring of the indan scaffold. This is typically achieved through electrophilic aromatic substitution reactions. The electron-donating nature of the fused alkyl ring system of indan activates the aromatic ring, directing substitution primarily to the para position (position 5) due to steric hindrance at the ortho position (position 4). This document details two robust and widely applicable methods for this transformation: the Rieche Formylation (a variant of the Friedel-Crafts reaction) and the Vilsmeier-Haack Reaction.

Rieche Formylation of Indan

The Rieche formylation is a highly effective method for introducing a formyl group onto electron-rich aromatic compounds, such as indan, using dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid catalyst like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).[1][2][3] This reaction is a variant of the Friedel-Crafts acylation.[1]

Mechanism of Formation

The reaction proceeds through a classic electrophilic aromatic substitution mechanism:

-

Formation of the Electrophile: The Lewis acid (e.g., SnCl₄) coordinates to one of the chlorine atoms of dichloromethyl methyl ether (DCME), facilitating the departure of a chloride ion and forming a highly reactive, resonance-stabilized oxocarbenium ion electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of indan acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack preferentially occurs at the 5-position (para to the aliphatic ring) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base (such as the SnCl₅⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring.

-